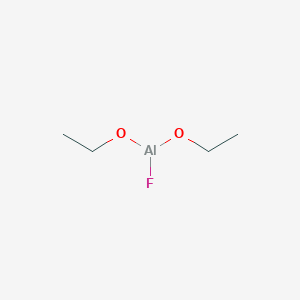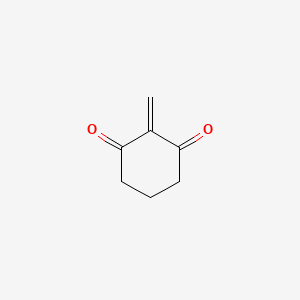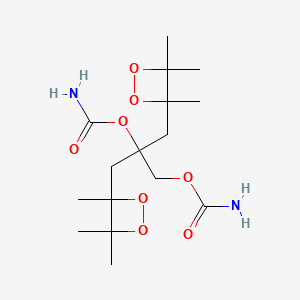
Naphthalen-1-yl 2-bromo-4,4,4-trichloro-2-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-1-yl 2-bromo-4,4,4-trichloro-2-methylbutanoate is a synthetic organic compound with the molecular formula C15H12BrCl3O2. It is characterized by the presence of a naphthalene ring, a bromine atom, and three chlorine atoms attached to a butanoate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl 2-bromo-4,4,4-trichloro-2-methylbutanoate typically involves the esterification of naphthalen-1-ol with 2-bromo-4,4,4-trichloro-2-methylbutanoic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or toluene to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalen-1-yl 2-bromo-4,4,4-trichloro-2-methylbutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the naphthalene ring to form naphthoquinone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), mild heating.
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran), low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone), ambient temperature.
Major Products Formed
Substitution: Naphthalen-1-yl derivatives with various functional groups.
Reduction: Naphthalen-1-yl 2-hydroxy-4,4,4-trichloro-2-methylbutanoate.
Oxidation: Naphthoquinone derivatives.
Applications De Recherche Scientifique
Naphthalen-1-yl 2-bromo-4,4,4-trichloro-2-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of Naphthalen-1-yl 2-bromo-4,4,4-trichloro-2-methylbutanoate involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The naphthalene ring may also intercalate with DNA, affecting gene expression and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Naphthalen-1-yl 2-chloro-4,4,4-trichloro-2-methylbutanoate
- Naphthalen-1-yl 2-bromo-4,4,4-trifluoro-2-methylbutanoate
- Naphthalen-1-yl 2-bromo-4,4,4-trichloro-2-ethylbutanoate
Uniqueness
Naphthalen-1-yl 2-bromo-4,4,4-trichloro-2-methylbutanoate is unique due to the presence of both bromine and multiple chlorine atoms, which confer distinct reactivity and biological activity. The combination of these halogens with the naphthalene ring and butanoate ester makes it a versatile compound for various applications in research and industry.
Propriétés
| 106749-75-1 | |
Formule moléculaire |
C15H12BrCl3O2 |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
naphthalen-1-yl 2-bromo-4,4,4-trichloro-2-methylbutanoate |
InChI |
InChI=1S/C15H12BrCl3O2/c1-14(16,9-15(17,18)19)13(20)21-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,9H2,1H3 |
Clé InChI |
ZGIPNLSQMZGZHM-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(Cl)(Cl)Cl)(C(=O)OC1=CC=CC2=CC=CC=C21)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole](/img/structure/B14319220.png)


![2,3-Dimethylnaphtho[2,3-B]thiophene](/img/structure/B14319247.png)

